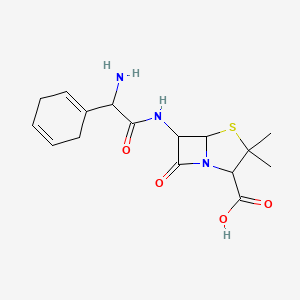

4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(2-amino-2-(1,4-cyclohexadien-1-yl)acetamido)-3,3-dimethyl-7-oxo-, D-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Epicilina es un antibiótico de la penicilina que pertenece a la clase de las aminopenicilinas. Es un derivado semisintético del ácido 6-aminopenicilánico, estructuralmente relacionado con la ampicilina. Epicilina es conocida por su actividad antibacteriana de amplio espectro, eficaz contra bacterias grampositivas y gramnegativas .

Métodos De Preparación

La epicilina se sintetiza mediante una serie de reacciones químicas que comienzan con el ácido 6-aminopenicilánico. La ruta sintética implica la acilación del ácido 6-aminopenicilánico con ácido (2R)-2-amino-2-(ciclohexa-1,4-dien-1-il)acético. La reacción se realiza normalmente en un medio acuoso bajo condiciones de pH controladas para garantizar la estabilidad del producto .

La producción industrial de epicilina implica la fermentación de Penicillium chrysogenum para producir ácido 6-aminopenicilánico, que luego se modifica químicamente para obtener epicilina. El proceso incluye el uso de agentes tensoactivos catiónicos para mejorar las propiedades de flujo del producto cristalino .

Análisis De Reacciones Químicas

Epicilina sufre diversas reacciones químicas, incluyendo:

Hidrólisis: En condiciones ácidas o básicas, la epicilina puede hidrolizarse para formar ácido penicilóico.

Oxidación: La epicilina se puede oxidar para formar sulfóxidos y sulfonas.

Sustitución: El grupo amino en epicilina puede sufrir reacciones de sustitución con varios electrófilos.

Los reactivos comunes utilizados en estas reacciones incluyen ácidos fuertes (por ejemplo, ácido sulfúrico), bases (por ejemplo, hidróxido de sodio) y agentes oxidantes (por ejemplo, peróxido de hidrógeno). Los principales productos formados a partir de estas reacciones incluyen ácido penicilóico, sulfóxidos y sulfonas .

Aplicaciones Científicas De Investigación

La epicilina ha sido estudiada extensamente por su potencial terapéutico y propiedades farmacocinéticas. Exhibe una excelente actividad terapéutica cuando se administra por vía oral o subcutánea a ratones infectados con diversas bacterias patógenas, incluidas Streptococcus pyogenes, Staphylococcus aureus, Proteus mirabilis, Escherichia coli, Salmonella schottmuelleri y Pseudomonas aeruginosa .

Además de su actividad antibacteriana, la epicilina se ha utilizado en la investigación para estudiar la farmacodinamia y las pruebas de susceptibilidad de los antibióticos. Ha mostrado una actividad comparable a otros antibióticos como la tetraciclina, el cloranfenicol y la cefalexina .

Mecanismo De Acción

La epicilina ejerce sus efectos antibacterianos inhibiendo la síntesis de peptidoglicanos, componentes esenciales de las paredes celulares bacterianas. Esta interrupción en la formación de la pared celular debilita la estructura bacteriana, lo que lleva a la lisis celular y la muerte bacteriana. Específicamente, la epicilina se dirige a las enzimas transpeptidasas involucradas en la reticulación de peptidoglicanos, previniendo eficazmente la formación de una pared celular robusta .

Comparación Con Compuestos Similares

La epicilina es estructural y funcionalmente similar a otras aminopenicilinas como la ampicilina y la amoxicilina. tiene propiedades únicas que la distinguen de estos compuestos:

Ampicilina: Tanto la epicilina como la ampicilina tienen espectros antibacterianos y propiedades farmacocinéticas similares.

Amoxicilina: La amoxicilina es otra aminopenicilina con un mecanismo de acción similar.

Otros compuestos similares incluyen hetacilina, bacampicilina, pivampicilina y talampicilina, que también son derivados semisintéticos del ácido 6-aminopenicilánico .

Actividad Biológica

4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, commonly known as a penicillin derivative, exhibits significant biological activity primarily as an antibacterial agent. This compound belongs to the beta-lactam class of antibiotics and is structurally related to benzylpenicillin. Its unique bicyclic structure contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid can be represented as follows:

This compound features a thiazolidine ring that is characteristic of penicillins, contributing to its mechanism of action against bacterial pathogens.

The primary mechanism by which this compound exerts its antibacterial effects is through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity, leading to cell lysis and death in susceptible bacteria.

Antibacterial Activity

Research indicates that 4-Thia-1-azabicyclo(3.2.0)heptane derivatives exhibit potent antibacterial activity against various gram-positive and some gram-negative bacteria. A study evaluating the antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.

Table 1: Antibacterial Activity of 4-Thia-1-azabicyclo(3.2.0)heptane Derivatives

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Bacillus subtilis | 1.0 |

| Escherichia coli | 2.0 |

| Enterococcus faecalis | 1.5 |

Cytotoxicity and Selectivity

In addition to its antibacterial properties, studies have explored the cytotoxic effects of this compound on cancer cell lines. The results indicate a selective cytotoxicity profile, where the compound exhibits higher potency against tumor cells compared to normal cells, suggesting potential applications in cancer therapy.

Table 2: Cytotoxicity Profile Against Tumor Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| MCF-7 (breast cancer) | 7.5 |

| A549 (lung cancer) | 6.0 |

Case Studies

A notable case study involved the synthesis of a Cr(III) complex with this penicillin derivative, which showed enhanced antibacterial activity compared to the uncomplexed ligand. The complex was evaluated against various pathogenic bacteria and demonstrated improved solubility and bioactivity.

Study Findings:

- The Cr(III) complex exhibited a deep green color and was characterized using FT-IR and NMR spectroscopy.

- In vitro tests revealed that the complex had an increased antibacterial effect against both gram-positive and gram-negative bacteria compared to the free ligand.

Propiedades

Fórmula molecular |

C16H21N3O4S |

|---|---|

Peso molecular |

351.4 g/mol |

Nombre IUPAC |

6-[(2-amino-2-cyclohexa-1,4-dien-1-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C16H21N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-4,7,9-11,14H,5-6,17H2,1-2H3,(H,18,20)(H,22,23) |

Clave InChI |

RPBAFSBGYDKNRG-UHFFFAOYSA-N |

SMILES canónico |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CCC=CC3)N)C(=O)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.